4-Chloro-2-fluoropyridine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
4-chloro-2-fluoropyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FNO2S/c6-3-1-2-9-5(8)4(3)12(7,10)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVKQIQJWYYYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)S(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Literature review of 4-Chloro-2-fluoropyridine-3-sulfonyl chloride derivatives
An In-depth Technical Guide to 4-Chloro-2-fluoropyridine-3-sulfonyl Chloride Derivatives: Synthesis, Reactivity, and Applications
Introduction
The pyridine ring is a cornerstone scaffold in medicinal chemistry, present in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets. When functionalized with reactive groups, it becomes a versatile building block for creating diverse molecular libraries. This compound is a highly reactive and synthetically valuable intermediate. The presence of three distinct reactive sites—a sulfonyl chloride, a chloro group, and a fluoro group—on a pyridine core makes it an exceptionally powerful tool for drug discovery professionals.
The sulfonyl chloride moiety is a potent electrophile, readily reacting with nucleophiles like amines to form stable sulfonamides, a class of compounds renowned for a wide spectrum of pharmacological activities, including antibacterial, anticancer, and diuretic properties.[1][2] The chloro and fluoro substituents on the pyridine ring not only modulate the electronic properties of the scaffold but also serve as handles for further functionalization through reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.[3][4]
This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and applications of derivatives from the this compound scaffold. As a senior application scientist, the aim is to provide not just protocols, but the underlying chemical logic to empower researchers in their experimental design and drug development endeavors. While direct literature on the combined "4-chloro-2-fluoro" substituted pyridine-3-sulfonyl chloride is sparse, this guide will draw upon established principles and documented chemistry of closely related analogues, such as 4-chloropyridine-3-sulfonyl chloride, to provide a robust and predictive framework. The principles of reactivity discussed are directly translatable, with the understanding that the 2-fluoro substituent will enhance the electrophilicity of the pyridine ring, influencing reaction kinetics and regioselectivity.
Core Scaffold: Physicochemical Properties and Reactivity Profile
4-Chloropyridine-3-sulfonyl chloride is a foundational starting material for the derivatives discussed herein. Its bifunctional nature makes it a valuable reagent in synthetic and medicinal chemistry.[1]
Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂NO₂S | [1][5] |
| Molecular Weight | 212.05 g/mol | [1][5][6] |
| IUPAC Name | 4-chloropyridine-3-sulfonyl chloride | [7] |
| CAS Number | 33263-44-4 | [7] |
Reactivity Analysis:
The molecule's utility stems from the differential reactivity of its functional groups:
-
Sulfonyl Chloride (-SO₂Cl): This is the most reactive site. As a strong electrophile, it readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form sulfonamides.[8] This reaction is the cornerstone for generating large libraries of derivatives. The reaction is typically rapid and high-yielding.[2]
-
4-Chloro Group (-Cl): The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). Its reactivity is enhanced by the electron-withdrawing nature of the adjacent sulfonyl group. This position allows for the introduction of various functionalities late in the synthesis, adding another layer of molecular diversity.
-
2-Fluoro Group (-F) (in the target molecule): Fluorine's high electronegativity significantly influences the electronic landscape of the pyridine ring. A fluoro group at the 2-position would further activate the 4-position towards nucleophilic attack and could also serve as a site for specific cross-coupling reactions. The incorporation of fluorine is a well-established strategy in drug design to improve metabolic stability and binding affinity.[9]
Synthesis of the Core Scaffold: 4-Chloropyridine-3-sulfonyl Chloride
A robust synthesis of the core scaffold is paramount for any drug discovery program. The most common route involves the chlorination and subsequent sulfonylation of 4-hydroxypyridine-3-sulfonic acid.[1][6]
Experimental Protocol: Synthesis of 4-Chloropyridine-3-sulfonyl Chloride
This protocol is based on a reported industrial-scale synthesis and demonstrates a classic approach to preparing this key intermediate.[6]
Reagents and Materials:
-
4-hydroxy-pyridine-3-sulphonic acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus trichloride (PCl₃)
-
Chlorine gas (Cl₂)
-
Ethylene chloride (1,2-dichloroethane)
-
Water
-
Suitable reaction vessel with reflux condenser, stirrer, and gas inlet
Step-by-Step Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge 4-hydroxy-pyridine-3-sulphonic acid (1.0 eq), phosphorus oxychloride (3.5 eq), and phosphorus trichloride (2.4 eq).[6]
-
Initial Heating: Begin stirring the mixture and heat to reflux. The internal temperature will typically rise to approximately 80°C.[6]
-
Chlorination: Carefully introduce chlorine gas (2.4 eq) into the reaction mixture over a period of about 3 hours. The reaction is exothermic, and the temperature will rise to about 100°C with the evolution of HCl gas.[6]
-
Extended Reflux: Maintain the reaction under reflux for 24 hours. The temperature may increase further to around 110°C.[6]
-
Work-up (Quenching and Extraction):
-
After cooling, distill off the excess phosphorus oxychloride under a vacuum.[6]
-
Take up the residue in ethylene chloride at approximately 40°C.[6]
-
With external cooling, carefully and portionwise add water, ensuring the temperature does not exceed 30°C.[6]
-
Separate the organic and aqueous phases. Wash the organic phase twice more with water.[6]
-
-
Isolation: Distill off the ethylene chloride and dry the residue under a vacuum to isolate the 4-chloropyridine-3-sulfonyl chloride in a nearly quantitative yield.[6]
Synthesis of this compound Derivatives
The primary transformation of the core scaffold involves the reaction of the sulfonyl chloride group to form sulfonamides. This reaction is highly reliable and provides the greatest opportunity for generating structural diversity.
General Reaction: Sulfonamide Formation
The reaction between a sulfonyl chloride and a primary or secondary amine is the most fundamental method for synthesizing sulfonamides.[2] It proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion.
Caption: General synthesis of sulfonamide derivatives.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a robust, general method for coupling the sulfonyl chloride with a diverse range of amines.
Reagents and Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (Et₃N), Pyridine, or Diisopropylethylamine (DIPEA)) (1.5 - 2.0 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for extraction and filtration
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine and Base: Add the amine (1.0-1.2 eq) to the solution, followed by the slow addition of the base (1.5-2.0 eq) at 0°C (ice bath). The base is crucial to neutralize the HCl generated during the reaction.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Extraction:
-
Upon completion, dilute the reaction mixture with the solvent (e.g., DCM).
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude sulfonamide derivative.
-
Purification: The crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization to afford the pure sulfonamide.
Advanced Synthetic Strategies: Derivatization of the Pyridine Ring
Beyond the sulfonamide linkage, the chloro and fluoro groups on the pyridine ring offer opportunities for sophisticated molecular editing, primarily through palladium-catalyzed cross-coupling reactions.[10] These methods allow for the formation of C-C, C-N, and C-O bonds, dramatically expanding the accessible chemical space.
Caption: Potential cross-coupling and SₙAr reactions.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond at the 4-position by coupling the chloro-pyridine with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base.[10] This is a powerful method for introducing complex aromatic systems.
-
Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, providing access to a wide range of N-aryl derivatives that might be inaccessible through direct SₙAr reactions.
-
Stille and Heck Couplings: These are other valuable palladium-catalyzed reactions that can be used to form C-C bonds with organostannanes or alkenes, respectively.[11]
The choice of reaction depends on the desired final structure and the functional group tolerance of the substrates. The presence of the 2-fluoro substituent can influence catalyst and ligand selection for these advanced transformations.
Applications in Medicinal Chemistry
The 4-chloro-2-fluoropyridine-3-sulfonamide scaffold is a "privileged" structure in drug discovery. The sulfonamide group acts as a potent hydrogen bond donor and acceptor, while the pyridine ring can participate in π-stacking and other non-covalent interactions within protein binding pockets.
Key Therapeutic Areas:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP. Quinazoline and pyridine-based scaffolds are common in approved drugs targeting kinases like EGFR and PI3K, which are critical in cancer cell signaling.[12] Derivatives from this scaffold are prime candidates for ATP-competitive kinase inhibition.
-
Antibacterial Agents: The sulfonamide functional group is the defining feature of sulfa drugs, which act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[13] Novel sulfonamide derivatives are continuously being explored to combat rising antibiotic resistance.
-
Anticancer and Anti-HIV Agents: Various complex heterocyclic systems derived from functionalized sulfonyl chlorides have shown potential as anticancer and anti-HIV agents.[14]
-
Diuretics and Other Targets: The pyridine sulfonamide motif is also found in compounds with diuretic activity, such as Torsemide, highlighting the broad utility of this chemical class.[1]
Structure-Activity Relationship (SAR) Insights:
The causality behind the utility of this scaffold lies in its modularity. Researchers can systematically vary three key regions to optimize potency, selectivity, and pharmacokinetic properties (ADME):
-
The Amine Moiety (R¹R²NH): Altering the amine component directly probes the interactions within a specific sub-pocket of the target protein. Small aliphatic amines, complex chiral amines, or heterocyclic amines can be used to fine-tune binding.
-
The C4-Substituent: Modifying the 4-position via cross-coupling allows for the exploration of larger solvent-exposed regions of a binding site or can be used to block metabolic hotspots.
-
The C2-Fluoro Group: While fixed in the parent scaffold, its presence is a strategic choice to enhance binding affinity through favorable electrostatic interactions and to improve metabolic stability by blocking potential sites of oxidative metabolism.[9]
Conclusion
This compound and its derivatives represent a rich and versatile class of compounds for modern drug discovery. The synthetic tractability of the core scaffold, combined with the proven pharmacological relevance of the resulting sulfonamides, makes it an invaluable platform for generating novel therapeutic candidates. The ability to perform orthogonal chemistry at the sulfonyl chloride and the pyridine ring positions provides a powerful strategy for rapidly building and optimizing compound libraries. This guide has outlined the fundamental synthesis, reactivity, and strategic application of these derivatives, providing a solid foundation for researchers and scientists aiming to leverage this powerful chemical tool in the development of next-generation medicines.
References
- This study reports three novel sulfonamide derivatives 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide (1A), N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide (1B) and 4-methyl-N-(2-nitrophenyl) benzene sulfonamide (1C). The compounds were synthesised from starting material 4-methylbenzenesulfonyl chloride and their structure was studied through 1H-NMR and 13C-NMR spectra. Computational docking was performed to estimate their binding energy against bacterial p-amino benzoic acid (PABA)
- 4-Chloropyridine-3-sulfonyl chloride is a reactive compound utilized primarily as a building block in the synthesis of more complex molecules. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a substituted pyridine ring, makes it a valuable reagent in medicinal chemistry. The pyridine sulfonamide scaffold is present in numerous compounds with diverse pharmacological activities, including antibacterial, anticancer, and diuretic properties. (Source: Benchchem)
- Synthesis routes of 4-Chloropyridine-3-sulfonyl chloride. Procedure details. There are taken 1137.5 g (6.49 mol) 4-hydroxy-pyridine-3-sulphonic acid, 3481 g (2085 ml/22.7 mol) phosphorus oxychloride and 2115 g (1345 ml/15.4 mol) phosphorus trichloride and heated to reflux with stirring... (Source: Benchchem)
- 3-Fluoropyridine-4-sulfonyl chloride is a chemical compound classified as a sulfonyl chloride...
- The most typical method for the synthesis involves reaction between primary or secondary amines and sulfonyl chloride in presence of organic or inorganic bases. Although this method is effective, but the nucleophilicity of amines may vary depending on the groups attached to it.
- A mixture of pyridine-3-sulfonic acid (10.3 g, 64.8 mmol), phosphorus pentachloride (20.82 g, 100 mmol) and phosphorus oxychloride (10 mL, 109 mmol) was heated to reflux for 3 h... Removal of the solvent in vacuum to give the title compound as an orange liquid (10.85 g, 94%). (Source: ChemicalBook)
- The Synthesis of Functionalised Sulfonamides. Sulfonamides are important therapeutic agents and have a diverse array of biological functions in biology and medicine. Their means of synthesis has often involved the use of unstable sulfonyl chloride species... (Source: UCL Discovery)
- Sulfonyl chlorides are often chosen as building blocks in medicinal chemistry for their ability to easily react with heterocyclic amines to create complex sulfonamides. (Source: Merck Millipore)
- The present invention relates to a novel method for the synthesis of 4-halo-benzenesulfonamide derivatives. The importance of sub-unit sulfonamide stems from their role in biological activity of the molecule and could have potential application as an herbicides and/or plant growth regulant, endothelin antagonists, HIV protease inhibitors, catalytic antibodies, etc.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. This coupling reaction was expanded to the novel Pd(0)
- 4-Chloro-3-fluoropyridine-2-sulfonyl chloride. Related Categories: Chemistry Heterocyclic Building Blocks Pyridines, Chemistry Organic Building Blocks Fluorinated Building Blocks. (Source: BLD Pharm)
- Modified and Scalable Synthesis of N-Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate.
- 4-Chloropyridine-3-sulfonyl chloride Chemical and Physical Properties. Molecular Weight: 212.05 g/mol . (Source: PubChem)
- A palladium-catalyzed method for the preparation of sulfonamides is described. The process exhibits significant functional group tolerance and allows for the preparation of a number of arylsulfonyl chlorides and sulfonamides under mild conditions. (Source: PMC)
- An improved synthetic method affording 4-chlorocoumarin-3-sulfonyl chloride (4) in very good yield (ca. 85 %) is reported. This compound was reacted with various bidentate nucleophiles such as 2-aminopyridines and 2-aminothiazoles in order to obtain substituted pyrido- and thiazino-1,2,4-thiadiazino-benzopyranone dioxides (potential anticancer and anti-HIV agents).
- 4-Chloro-2-pyridin-3-ylquinazoline is a key heterocyclic intermediate in medicinal chemistry... The quinazoline scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. By substituting the 4-chloro group with various amine-containing moieties, researchers can synthesize potent and selective inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). (Source: Benchchem)
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. In this review, we summarize our recent development of palladium(0)-catalyzed cross-coupling reactions of perfluoro organic compounds with organometallic reagents. (Source: MDPI)
- Chlorinated compounds represent the family of compounds promising for use in medicinal chemistry. This review describes the recent advances in the synthesis of chlorine containing heterocyclic compounds as diverse biological agents and drugs in the pharmaceutical industries... (Source: PMC)
- Cross dehydrogenative coupling reactions (CDCs) are considerably more step- and atom efficient compared to classical cross coupling methods. In this context, the photochemical CDCs of hydrochlorocarbons and hydrofluorocarbons with methylarenes are herein described.
- The inclusion of fluorine atoms or heterocyclic moiety into drug structures represents a recurrent motif in medicinal chemistry. The combination of these two features is constantly appearing in new molecular entities with various biological activities. (Source: MDPI)
- Sulfonamides are an excellent choice of compounds for the core. These compounds are widely employed as antibacterial, antifungal, anticancer, and antioxidant drugs. (Source: MDPI)
- Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. The article reports the synthesis of a series comprising of twenty-one 2,5-disubstituted-4-thiazolidinone derivatives...
- 4-chloropyridine-3-sulfonyl chloride 97% | CAS: 33263-44-4 | AChemBlock. (Source: AChemBlock)
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The Fluorine Factor: Navigating Reactivity in Pyridine Sulfonyl Chlorides
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary
The incorporation of fluorine into pyridine sulfonyl chlorides represents a high-reward, high-risk frontier in medicinal chemistry. While the resulting sulfonamides offer superior metabolic stability and lipophilicity (LogP) profiles, the intermediate sulfonyl chlorides are notoriously volatile.
This guide dissects the unique electronic perturbations caused by fluorine substitution on the pyridine ring. It provides a mechanistic roadmap for navigating the competition between sulfonylation (attack at sulfur) and nucleophilic aromatic substitution (
The Electronic Landscape: A Tug-of-War
To master the reactivity of fluoropyridine sulfonyl chlorides, one must understand the orbital interactions at play. The pyridine ring is already electron-deficient (
The Fluorine Inductive Effect (-I)
Fluorine is the most electronegative element.[1] When substituted on the pyridine ring, particularly at the ortho (C2/C6) or para (C4) positions relative to the sulfonyl group, it significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
-
Impact on Sulfur: The sulfur atom becomes hyper-electrophilic, increasing reaction rates with nucleophiles but also exacerbating hydrolytic instability.
-
Impact on the Ring: The carbon atoms become susceptible to nucleophilic attack, leading to side reactions that often plague scale-up efforts.
Stability vs. Position
The stability of the sulfonyl chloride moiety is strictly positional:
- -Isomers (3-sulfonyl): Generally the most stable. The sulfonyl group is in a meta-like relationship with the ring nitrogen, preventing direct resonance destabilization.
-
-Isomers (2-sulfonyl) &
-Isomers (4-sulfonyl): Highly unstable. These are prone to spontaneous extrusion due to the repulsion between the nitrogen lone pair and the developing negative charge on the ipso-carbon during decomposition. Fluorine substitution at C3 (ortho to sulfonyl) accelerates this decomposition.
Synthesis Strategies: Avoiding the "Dead End"
Direct chlorosulfonation (using
Route A: Oxidative Chlorination (The Mercaptan Route)
This is the preferred method for fluorinated analogs. It proceeds via the oxidation of a thiol (mercaptan) or benzyl thioether.
-
Reagents:
gas (industrial) or N-chlorosuccinimide (NCS)/HCl (lab scale). -
Critical Parameter: Temperature must be kept
. Fluorinated intermediates decompose rapidly above .
Route B: The Sandmeyer Reaction
Used when the amino-pyridine precursor is available.
-
Reagents:
, , , . -
Risk: The diazonium intermediate of 2-aminofluoropyridines is prone to rapid hydrolysis before
capture can occur.
Visualizing the Workflow
Figure 1: Comparative synthesis pathways. Oxidative chlorination offers superior reliability for fluorinated substrates.
Reactivity Profiling: The Trap
The defining feature of fluoropyridine sulfonyl chlorides is the competition between the Sulfonyl attack (Path A) and the Ring attack (Path B).
The Mechanism of Failure
When a nucleophile (e.g., a primary amine) is introduced:
-
Path A (Desired): Attack at the Sulfur atom
Sulfonamide formation. -
Path B (Undesired): Attack at the Carbon bearing the Fluorine (or Chlorine)
Displacement of the halogen via .
Rule of Thumb: If the Fluorine is ortho or para to the Sulfonyl group, the rate of
Mitigation Strategy
-
Solvent Choice: Use non-polar, non-nucleophilic solvents (DCM, Toluene) to destabilize the Meisenheimer complex required for
. Avoid DMF or DMSO. -
Base Selection: Use steric bulk. Pyridine or 2,6-lutidine is superior to Triethylamine (
). Stronger bases promote . -
Temperature: Perform the coupling at
to . generally has a higher activation energy than sulfonylation.
Pathway Diagram
Figure 2: Mechanistic divergence. Path A is favored by kinetic control (low temperature), while Path B is driven by ring activation.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoropyridine-3-Sulfonyl Chloride
Standardized for 10g scale. Validated for stability.
-
Preparation: Charge a 3-neck flask with 2-fluoro-3-mercaptopyridine (1.0 eq) and DCM (10 vol). Cool to
. -
Oxidation: Add N-chlorosuccinimide (NCS) (3.0 eq) portion-wise over 30 minutes. Maintain internal temp
.[2] -
Activation: Add 2M HCl (aq) (4.0 eq) dropwise. Note: This generates the active Cl species.
-
Quench: Pour reaction mixture into ice-water. Separate phases immediately.
-
Workup: Wash organic layer with cold brine. Dry over
at . -
Isolation: Concentrate in vacuo at room temperature (do not heat). Use immediately.
Protocol 2: Selective Sulfonamide Coupling
Designed to minimize
-
Setup: Dissolve the fresh sulfonyl chloride (1.0 eq) in DCM (anhydrous). Cool to
. -
Amine Addition: Add the amine substrate (0.95 eq) mixed with 2,6-lutidine (1.2 eq). Note: Using a slight deficit of amine prevents it from acting as a nucleophile on the ring once the sulfonyl chloride is consumed.
-
Reaction: Stir at
for 1 hour, then slowly warm to . Monitor by HPLC. -
Purification: Quench with dilute citric acid (removes lutidine). Standard aqueous workup.
Data Summary: Substituent Effects
The following table summarizes the stability and reactivity trends for various fluorinated pyridine sulfonyl chlorides.
| Substrate Structure | Stability ( | Major Decomposition Mode | Recommended Usage | |
| Pyridine-3-SO2Cl | Moderate (Hours) | Hydrolysis | Low | Standard Coupling |
| 2-F-Pyridine-3-SO2Cl | Low (< 1 Hour) | Hydrolysis / | High | Generate in situ |
| 6-F-Pyridine-3-SO2Cl | Moderate | Hydrolysis | Moderate | Standard Coupling |
| 3-F-Pyridine-4-SO2Cl | Very Low (Mins) | Extreme | Avoid if possible |
References
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Source: ChemRxiv / ResearchGate Key Finding: Comprehensive stability study of 200+ heteroaromatic sulfonyl halides, establishing the hierarchy of instability (
isomers). -
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Source: ACS Publications (Org. Process Res. Dev.) Key Finding: Detailed protocols for oxidative chlorination and the handling of unstable diazonium intermediates in aqueous media.
-
Nucleophilic Aromatic Substitution (SNAr) of Fluoropyridines. Source: Journal of the American Chemical Society (JACS) Key Finding: Establishes that 2-fluoropyridine reacts 320x faster than 2-chloropyridine in
, highlighting the risk of side reactions during sulfonylation. -
Sustainable Synthesis of Sulfonamides via Oxidative Chlorination. Source: Royal Society of Chemistry (RSC) Key Finding: Use of NaDCC as a mild oxidant for converting thiols to sulfonyl chlorides, applicable to sensitive substrates.
-
Unconventional Reactivity of Sulfonyl Fluorides. Source: Trends in Chemistry Key Finding: Discusses the stability differences between sulfonyl chlorides and fluorides, and the "SuFEx" click chemistry applications.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 4-Chloro-2-fluoropyridine-3-sulfonyl chloride
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of sulfonamides utilizing 4-Chloro-2-fluoropyridine-3-sulfonyl chloride as a key building block. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The use of the substituted pyridyl sulfonyl chloride detailed herein offers a versatile entry point to novel sulfonamide derivatives with potential applications in drug discovery and development.[4][5] This document outlines the underlying chemical principles, provides step-by-step experimental procedures, and details methods for the characterization of the resulting products, tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyridyl Sulfonamides
The sulfonamide functional group, R-S(=O)₂-NR'R'', is a cornerstone in pharmaceutical sciences, renowned for its presence in a multitude of therapeutic agents.[1][3] From their historical impact as antibacterial agents to their current applications as diuretics, anticonvulsants, and anticancer therapies, the versatility of sulfonamides is well-established.[3][6] The pyridine ring, a privileged scaffold in medicinal chemistry, imparts unique physicochemical properties to molecules, including improved solubility and metabolic stability, and provides a vector for specific interactions with biological targets.
The combination of these two pharmacophores in pyridyl sulfonamides has led to the development of compounds with diverse biological activities.[4][5] this compound is a particularly valuable reagent for the synthesis of such compounds. The presence of the chloro and fluoro substituents on the pyridine ring allows for post-sulfonamidation modifications through nucleophilic aromatic substitution, offering a pathway to a wide range of functionalized derivatives.
Reaction Mechanism and Rationale
The fundamental reaction for the synthesis of sulfonamides from sulfonyl chlorides is a nucleophilic substitution at the sulfur atom.[7] The sulfur atom in this compound is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[7]
The reaction proceeds via the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride.[8][9] This is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[8][9]
Caption: General mechanism for sulfonamide synthesis.
Experimental Protocols
3.1. Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Major Chemical Supplier | ≥97% | Store under inert atmosphere, moisture sensitive. |
| Primary or Secondary Amine | Various | ≥98% | Ensure dryness of the amine. |
| Anhydrous Dichloromethane (DCM) | Major Chemical Supplier | ≥99.8% | Use a freshly opened bottle or dried over molecular sieves. |
| Anhydrous Pyridine or Triethylamine | Major Chemical Supplier | ≥99.5% | Use as a base to scavenge HCl. |
| Hydrochloric Acid (1M aq.) | Major Chemical Supplier | N/A | For workup. |
| Saturated Sodium Bicarbonate Solution (aq.) | In-house preparation | N/A | For workup. |
| Brine (Saturated NaCl solution, aq.) | In-house preparation | N/A | For workup. |
| Anhydrous Sodium or Magnesium Sulfate | Major Chemical Supplier | N/A | For drying the organic phase. |
| Silica Gel | Various | N/A | For column chromatography. |
| Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate) | Major Chemical Supplier | HPLC Grade | For purification. |
3.2. Safety Precautions
-
This compound is corrosive and causes severe skin burns and eye damage. It may also cause respiratory irritation.[10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11]
-
Amines can be corrosive, toxic, and have strong odors. Handle with care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.[10][11][12][13]
3.3. General Procedure for Sulfonamide Synthesis
This procedure is a general guideline and may require optimization for specific amines.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 eq).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M concentration). Add anhydrous pyridine or triethylamine (1.5-2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1-1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.[14]
Caption: Step-by-step workflow for sulfonamide synthesis.
Characterization of the Final Product
The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the protons of the amine moiety. The NH proton of a secondary sulfonamide typically appears as a broad singlet.[15][16]
-
¹³C NMR: The carbon NMR spectrum will display signals for all unique carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be influenced by the substituents.[16]
-
¹⁹F NMR: If desired, fluorine NMR can be used to confirm the presence of the fluorine atom on the pyridine ring.
4.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized sulfonamide and to gain structural information from its fragmentation pattern.[15] Electrospray ionization (ESI) is a common technique for analyzing sulfonamides.[17]
4.3. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups. Look for characteristic absorption bands for the N-H stretch (for secondary sulfonamides) and the symmetric and asymmetric S=O stretches of the sulfonyl group.[15][18]
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| N-H Stretch | 3300-3200 (broad for secondary sulfonamides) |
| C=C Aromatic Stretch | 1600-1450 |
| S=O Asymmetric Stretch | 1350-1310 |
| S=O Symmetric Stretch | 1160-1140 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive sulfonyl chloride (hydrolyzed).- Poor quality amine or solvents.- Insufficient base. | - Use fresh or properly stored sulfonyl chloride.- Ensure all reagents and solvents are anhydrous.- Increase the equivalents of base. |
| Multiple Products Observed | - Side reactions.- Reaction with disubstituted amines. | - Optimize reaction temperature and time.- For primary amines, bis-sulfonylation can occur; use a larger excess of the amine. |
| Difficult Purification | - Product co-elutes with impurities. | - Try different solvent systems for column chromatography.- Recrystallization may be an alternative purification method. |
Conclusion
The synthesis of sulfonamides from this compound is a robust and versatile method for accessing a diverse range of potentially bioactive molecules. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully synthesize and characterize these valuable compounds. Careful attention to reagent quality, reaction conditions, and safety precautions is paramount for achieving high yields and purity. The potential for further functionalization of the pyridine ring opens up exciting avenues for the development of novel therapeutic agents.
References
Sources
- 1. frontiersrj.com [frontiersrj.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sulfonamide - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Chloro-3-Pyridine-sulfonyl-chloride Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rsc.org [rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective Sulfonylation of Amines with 4-Chloro-2-fluoropyridine-3-sulfonyl chloride
Abstract & Utility
The 4-Chloro-2-fluoropyridine-3-sulfonyl chloride scaffold is a high-value "privileged structure" in medicinal chemistry, particularly for kinase inhibitors (e.g., B-Raf inhibitors) and GPCR ligands. Its utility lies in its trifunctional nature :
-
Sulfonyl Chloride (-SO₂Cl): Electrophilic site for sulfonamide formation.
-
C-2 Fluorine: Highly activated for subsequent Nucleophilic Aromatic Substitution (
). -
C-4 Chlorine: Available for late-stage cross-coupling (Suzuki/Buchwald) or secondary
.
The Challenge: Reacting this scaffold with amines presents a chemoselectivity problem. The amine can attack the sulfonyl sulfur (desired) or displace the C-2 fluorine (
Mechanistic Insight & Chemoselectivity
To achieve high yields, one must understand the electrophilic landscape of the molecule.
The Electrophilic Competition
-
Kinetic Product (Sulfonamide): Attack at the sulfur atom is kinetically favored at low temperatures (
). -
Thermodynamic/Side Product (
): The C-2 position is activated by both the ring nitrogen (ortho-effect) and the electron-withdrawing sulfonyl group. Excess amine or elevated temperatures ( ) will lead to displacement of the fluorine.
Visualization: Reactivity Pathways
Figure 1: Reaction pathways showing the kinetic window for selective sulfonylation.
Critical Parameters
| Parameter | Recommendation | Rationale |
| Solvent | DCM (Dichloromethane) or THF | Anhydrous conditions are critical. DCM is preferred for solubility and ease of workup. |
| Base | DIPEA (Hünig's Base) or 2,6-Lutidine | Non-nucleophilic bases prevent base-mediated |
| Temperature | Suppresses the activation energy required for C-2 fluorine displacement. | |
| Stoichiometry | 1.0 eq Amine : 1.05 eq Sulfonyl Chloride | Slight excess of electrophile ensures complete amine consumption; excess amine risks |
| Concentration | 0.1 M to 0.2 M | High concentrations increase exotherms, risking loss of selectivity. |
Experimental Protocol
Objective: Synthesis of N-substituted-4-chloro-2-fluoropyridine-3-sulfonamide.
Materials
-
Reagent: this compound (Store at
, hygroscopic). -
Substrate: Primary or Secondary Amine (1.0 equiv).
-
Base: Diisopropylethylamine (DIPEA) (1.2 equiv).
-
Solvent: Anhydrous DCM (stored over molecular sieves).
Step-by-Step Procedure
-
System Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Purge with
and maintain an inert atmosphere throughout.
-
-
Amine Solubilization:
-
Add the Amine (1.0 equiv) and DIPEA (1.2 equiv) to the flask.
-
Dissolve in anhydrous DCM (concentration ~0.2 M relative to amine).
-
Cool the solution to
using an ice/salt bath.
-
-
Reagent Addition (Critical Step):
-
Dissolve This compound (1.05 equiv) in a separate minimal volume of DCM.
-
Alternative: If the reagent is a solid, it can be added portion-wise, but solution addition is preferred to control exotherms.
-
Add the sulfonyl chloride solution dropwise over 15–20 minutes.
-
Note: Monitor internal temperature; do not allow it to rise above
.
-
-
Reaction Monitoring:
-
Stir at
for 1 hour. -
Allow to warm strictly to
(do not heat to RT yet). -
TLC/LCMS Check: Look for the disappearance of the amine.
-
Target Mass:
. -
Impurity Check: Watch for peaks corresponding to
(indicating double addition/SnAr).
-
-
-
Quench & Workup:
-
Once complete, quench by adding 0.5 M HCl (cold) or saturated
.-
Why Acid Wash? Removes excess DIPEA and any unreacted amine.
-
-
Extract with DCM (
). -
Wash combined organics with Brine .
-
Dry over
, filter, and concentrate in vacuo at .
-
-
Purification:
-
Usually, the crude is sufficiently pure. If necessary, purify via Silica Gel Chromatography (Hexanes/EtOAc).
-
Warning: Avoid nucleophilic solvents (MeOH) during storage as the C-2 fluorine remains active.
-
Workflow Visualization
Figure 2: Operational workflow for ensuring chemoselectivity.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| SnAr Product Observed | Temperature too high or excess amine. | Keep reaction |
| Sulfonic Acid (Hydrolysis) | Wet solvent or old reagent. | Use freshly distilled DCM. Verify reagent quality (sulfonyl chlorides degrade to acids over time). |
| Low Yield | Reagent degradation. | Pyridine sulfonyl chlorides are unstable.[1] If the reagent is old, treat with |
Downstream Diversification
Once the sulfonamide is formed, the C-2 fluorine becomes the primary handle for further modification.
-
Next Step (
): The sulfonamide electron-withdrawing group activates the C-2 position further. -
Protocol: React the isolated sulfonamide with a second nucleophile (amine, alkoxide) in DMSO/DIPEA at
to displace the fluorine.
Safety Information
-
Corrosive: Sulfonyl chlorides react violently with moisture to produce HCl gas. Handle in a fume hood.
-
Sensitizer: Pyridine derivatives can be skin sensitizers. Wear nitrile gloves and eye protection.
-
Pressure: Do not seal the reaction vessel tightly without a vent (nitrogen balloon) as exotherms can build pressure.
References
-
Chemoselectivity in Pyridine Sulfonyl Chlorides
-
General Reactivity of 4-Halopyridines
- Spivey, A. C., & Arseniyadis, S. "Pyridine derivatives in drug discovery." Imperial College London / Wiley.
- Insight: Discusses the activation of C-2 and C-4 positions in halopyridines.
-
Patent Precedent (Analogous Scaffolds)
-
Stability Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS - Google Patents [patents.google.com]
- 5. EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]
- 6. SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Troubleshooting & Optimization
Improving yield of sulfonylation reactions with electron-deficient pyridines
Ticket ID: SULF-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Deactivation" Paradox
You are likely here because your standard sulfonylation protocols (e.g., sulfonyl chloride + base) are failing on pyridine substrates.
The Root Cause: Electron-deficient pyridines (e.g., 2-halopyridines, 3-cyanopyridines) present a dual challenge:
-
Low Nucleophilicity: The ring nitrogen and any attached amines are deactivated by the electron-withdrawing nature of the ring, making direct attack on sulfonyl chlorides sluggish.
-
Resistance to Electrophilic Attack: The ring itself repels electrophilic sulfonyl cations (
), making standard Friedel-Crafts approaches impossible.
This guide moves beyond standard textbook chemistry to focus on radical precursors , transition-metal catalysis , and pre-activation strategies that bypass these electronic barriers.
Module 1: Diagnostic & Strategy Selector
Before proceeding, identify your specific transformation. Use the decision matrix below to select the correct protocol.
Figure 1: Strategic Decision Matrix for Pyridine Sulfonylation. Select your protocol based on substrate availability and regioselectivity requirements.
Module 2: C-Sulfonylation Protocols (The "Hard" Chemistry)
Protocol A: Copper-Catalyzed Coupling (The "Sulfinate" Route)
Best for: 2-bromo or 2-iodopyridines where Pd catalysts are poisoned by the pyridine nitrogen.
The Logic: Sodium sulfinates (
Reagents:
-
Substrate: 2-Bromopyridine derivative (1.0 equiv)
-
Sulfonyl Source: Sodium arylsulfinate (1.5 equiv)
-
Catalyst: CuI (10 mol%) or CuBr₂ (for lower cost)
-
Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline
-
Solvent: DMSO (Critical for solubilizing sulfinates)
Step-by-Step:
-
Degassing: Charge a reaction tube with CuI, L-Proline, and Sodium Sulfinate. Evacuate and backfill with Argon (3x).
-
Addition: Add the bromopyridine and DMSO (0.5 M concentration) via syringe.
-
Heating: Heat to 80–100°C for 12–24 hours. Note: Electron-deficient rings require the higher end of this temp range.[1][2]
-
Workup: Dilute with EtOAc, wash with water (5x) to remove DMSO.
Troubleshooting Log:
| Symptom | Root Cause | Corrective Action |
|---|---|---|
| Low Yield (<20%) | Catalyst poisoning by pyridine N. | Switch ligand to 1,10-Phenanthroline (binds Cu tighter than pyridine). |
| Blue/Green Solution | Oxidation of Cu(I) to Cu(II) (inactive for some cycles). | Ensure rigorous Argon sparging; add 10 mol% Sodium Ascorbate. |
| Starting Material Remains | Poor solubility of sulfinate. | Ensure DMSO is dry; increase temp to 110°C. |
Protocol C: C-H Activation via Tf₂O (The "Regioselective" Route)
Best for: Direct functionalization of pyridine C-H bonds without pre-halogenation.
The Logic: Electron-deficient pyridines are poor nucleophiles. By treating them with Triflic Anhydride (
Mechanism Visualization:
Figure 2: Activation of pyridine ring via Triflic Anhydride to enable nucleophilic attack by sulfinates.
Key Reagents:
-
Activator:
(1.1 equiv) -
Nucleophile: Sodium Sulfinate (1.5 equiv)
-
Regioselectivity Control:
Critical Step: The addition of
Module 3: N-Sulfonylation (Sulfonamide Synthesis)
The Challenge: 2-Aminopyridines and 4-Aminopyridines are notoriously difficult to sulfonylate because the ring nitrogen pulls electron density away from the exocyclic amine.
Protocol:
Do not use standard
Recommended System:
-
Solvent: Pyridine (acts as solvent and base) OR DCM with NaH (Sodium Hydride).
-
Catalyst: DMAP (4-Dimethylaminopyridine) - 10-20 mol%.
The "NaH" Force-Multipler: If the pyridine/DMAP method fails:
-
Dissolve aminopyridine in dry THF/DMF.
-
Add NaH (2.0 equiv) at 0°C. Wait for H2 evolution to cease. (This creates the highly nucleophilic amide anion).
-
Add Sulfonyl Chloride dropwise.[7]
FAQ & Troubleshooting Matrix
Q: My sulfonyl chloride hydrolyzes before reacting with the pyridine.
-
A: This is common with electron-deficient substrates because the reaction is slow, giving moisture time to compete.
-
Fix 1: Switch to Sodium Sulfinate reagents (Protocol A or C). They are water-stable.
-
Fix 2: If you must use sulfonyl chloride, use Schotten-Baumann conditions (biphasic DCM/Water with
), which paradoxically protects the chloride by keeping it in the organic phase while the base stays aqueous, reacting at the interface.
-
Q: I am getting a mixture of C2 and C4 isomers in C-H activation.
-
A: You likely used a non-bulky base or uncontrolled temperature.
Q: The Pd-catalyzed reaction turns black and precipitates immediately.
-
A: "Palladium Black" formation indicates ligand dissociation.
-
Fix: Your pyridine substrate is displacing the phosphine ligand. Use a chelating ligand like Xantphos or dppf which resists displacement by the pyridine nitrogen.
-
References
-
Base-Mediated C4-Selective C-H Sulfonylation of Pyridine. Source: Friedrich, M., & Manolikakes, G. (2022). Journal of Organic Chemistry. Context: Defines the Tf2O activation strategy for regioselective synthesis. URL:[Link]
-
Copper-Catalyzed Coupling of Sulfinates with Halopyridines. Source: Wang, L., et al. (2013). Organic Letters. Context: Establishes the robustness of Cu-catalysis for electron-deficient heterocycles. URL:[Link]
-
Palladium-Catalyzed Sulfonylation of Heteroaryl Halides. Source: Maloney, K. M., et al. (2011). Organic Process Research & Development. Context: Industrial scale-up considerations for sulfonylation. URL:[Link]
-
Photoredox Sulfonylation of Pyridines. Source: Ye, S., et al. (2019).[6] Chemical Communications.[6] Context: Radical approaches for mild conditions. URL:[Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines and subsequent formation of ortho-sulfonylated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for unstable pyridine sulfonyl chlorides
Topic: Stabilization & Purification of Unstable Heteroaryl Sulfonyl Chlorides
Diagnostic & Triage: Why did my product turn to black tar?
User Query: "I synthesized pyridine-3-sulfonyl chloride using
Technical Diagnosis: You have likely encountered Intermolecular Self-Immolation . Unlike phenyl sulfonyl chlorides, pyridine derivatives possess a basic nitrogen atom (nucleophile) and a sulfonyl chloride group (electrophile) on the same scaffold.
In the neutral free-base form, the pyridine nitrogen of one molecule attacks the sulfonyl sulfur of another. This triggers a polymerization cascade, expelling
The Fix: You must block the nitrogen. The only stable form of this reagent is its Hydrochloride (HCl) Salt or a sterically hindered surrogate.
Mechanism of Decomposition
The following diagram illustrates why neutral workups lead to failure.
Figure 1: The self-immolation pathway of neutral pyridine sulfonyl chlorides.
Strategic Protocols: Synthesis-Integrated Purification
Do not attempt to purify these compounds using standard chromatography. Silica gel is slightly acidic and contains bound water, which will hydrolyze the sulfonyl chloride to sulfonic acid (
Use one of the following three strategies based on your downstream application.
Strategy A: Oxidative Chlorination (The "Make-and-Use" Standard)
Best for: Small to medium scale (100mg - 10g) where isolation is risky.
Instead of converting a sulfonic acid with harsh reagents (
Protocol:
-
Dissolution: Suspend the pyridine-thiol (1.0 equiv) in
and (5 equiv). -
Oxidation: Cool to 0°C. Add N-Chlorosuccinimide (NCS) (3.0 equiv) portion-wise.
-
Note: The HCl keeps the pyridine protonated (stabilized).
-
-
Workup (Crucial):
-
Dilute with ice-cold brine.
-
Extract rapidly with cold
or . -
Do not wash with bicarbonate. Keep the organic layer neutral or slightly acidic.
-
Dry over
and concentrate without heat (keep bath < 20°C).
-
-
Usage: Use the crude residue immediately.
Strategy B: Isolation as the Hydrochloride Salt
Best for: Storage or when accurate stoichiometry is required.
If you must isolate the solid, you must precipitate it as the HCl salt.
Protocol:
-
Reaction: Generate the sulfonyl chloride (e.g., via oxidative chlorination or
gas in acetic acid). -
Precipitation: Add
in Dioxane (anhydrous) to the reaction mixture. -
Filtration: The product should crash out as a white/off-white solid.
-
Purification (The "Slurry Wash"):
-
Filter the solid under Argon.
-
Wash the cake with anhydrous Hexane or Heptane (removes non-polar impurities).
-
Wash quickly with cold DCM (removes trace organic byproducts; the salt is insoluble in DCM).
-
-
Drying: Vacuum dry at room temperature. Do not heat.
Strategy C: The "Surrogate" Method (TCP Esters)
Best for: Highly sensitive substrates where the chloride fails repeatedly.
If the sulfonyl chloride is too unstable, convert it to a 2,4,6-Trichlorophenyl (TCP) ester . These are stable solids that react similarly to sulfonyl chlorides with amines but can be purified on silica.
Protocol:
-
React the pyridine sulfonyl chloride (generated in situ) with 2,4,6-trichlorophenol.
-
Purify the resulting ester via standard flash chromatography (it is stable!).
-
React the purified ester with your amine to form the sulfonamide.
Workflow Visualization
The following decision tree outlines the safe handling of these reagents.
Figure 2: Decision matrix for synthesis and purification.
Troubleshooting & FAQ
Q1: Can I store the pyridine sulfonyl chloride?
-
Free Base: No. It will decompose within hours.
-
HCl Salt: Yes. Store under Argon at -20°C. It is stable for weeks/months.
-
TCP Ester: Yes. Stable at room temperature indefinitely.
Q2: My NMR shows a mixture of product and sulfonic acid. Can I fix it?
-
No. Sulfonic acid is the "dead" end-product of hydrolysis. You cannot revert it easily. You must restart the synthesis, ensuring strictly anhydrous conditions and using the HCl salt method.
Q3: Can I use Triethylamine (TEA) during the coupling reaction with my amine?
-
Caution Required. If you add TEA before the amine, you deprotonate the pyridine nitrogen, triggering self-immolation (black tar).
-
Correct Order: Mix the Amine + Pyridine Sulfonyl Chloride (HCl salt) first. Then, add TEA dropwise at 0°C. The amine will react faster than the self-decomposition.
Solvent Compatibility Matrix
| Solvent | Compatibility | Notes |
| DCM / Chloroform | High | Best for extraction/reaction. Salt is insoluble. |
| Water | Low | Causes rapid hydrolysis. Use only for rapid, cold extraction. |
| Methanol / Ethanol | Zero | Will form sulfonate esters (solvolysis). |
| Hexane / Heptane | High | Excellent for washing away impurities from the solid salt. |
| DMF / DMSO | Medium | Good solubility, but difficult to remove without heat. |
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1] Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using Hydrogen Peroxide and Zirconium Tetrachloride.[1] Journal of Organic Chemistry, 74(24), 9287–9291. Link
-
Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonyl chlorides.[1][2] Journal of Organic Chemistry, 71(3), 1080–1084. Link
-
Caddick, S., et al. (2004). Pentafluorophenyl and 2,4,6-trichlorophenyl esters as stable sulfonyl chloride surrogates.[3] Tetrahedron Letters, 45, 2663. Link
-
European Patent EP2963019B1. (2014). Method for producing pyridine-3-sulfonyl chloride.[4][5][6][7][8][9] Google Patents. Link
Sources
- 1. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 6. EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Controlling Regioselectivity in 2-Fluoro-4-Chloropyridine Substitution Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions with 2-fluoro-4-chloropyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet critical challenge of controlling regioselectivity at the C2 versus the C4 position. As your application support partner, my goal is to provide not just protocols, but a deep mechanistic understanding that empowers you to troubleshoot and optimize your reactions effectively.
This document moves beyond a simple list of procedures. We will explore the causal relationships between reaction parameters and outcomes, providing a logical framework for experimental design and problem-solving.
Section 1: The Fundamentals of Regioselectivity
Before troubleshooting, it's essential to understand the underlying principles governing reactivity. This section addresses the core "why" questions of the system.
Q1: Why are the C2 and C4 positions of the pyridine ring susceptible to nucleophilic attack?
A1: The reactivity of the pyridine ring in SNAr reactions is fundamentally dictated by the electron-withdrawing nature of the ring nitrogen atom. This nitrogen atom inductively pulls electron density from the ring carbons, making them electrophilic. For substitution at the C2 (ortho) and C4 (para) positions, the resulting anionic intermediate, known as a Meisenheimer complex, is significantly stabilized by resonance.[1][2][3][4] A key resonance structure places the negative charge directly on the electronegative nitrogen atom, a stabilization that is not possible with attack at the C3 or C5 positions.[3][4] This inherent electronic property funnels nucleophilic attack to the C2 and C4 positions.
Caption: Meisenheimer intermediates for C2 and C4 attack.
Q2: Fluorine is more electronegative, but chlorine is a better leaving group. How does this contradiction affect the reaction?
A2: This is the central challenge in controlling regioselectivity with 2-fluoro-4-chloropyridine.
-
Activation: Fluorine's high electronegativity makes the carbon it's attached to (C2) more electrophilic and accelerates the initial nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[5][6] This suggests that the C2 position is the kinetically favored site of attack.
-
Leaving Group Ability: The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond. This makes fluoride a poorer leaving group than chloride. Therefore, the product resulting from the displacement of chlorine (a 2-fluoropyridine derivative) is often the more thermodynamically stable product.
This competition between the kinetically favored attack at C2 and the thermodynamically favored product from attack at C4 is the lever we must use to control the reaction's outcome.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides a systematic approach to diagnosing and solving common problems encountered in the lab.
Problem: "My reaction yields a mixture of C2-substituted and C4-substituted products. How can I favor one over the other?"
Analysis: Achieving high regioselectivity is a matter of pushing the reaction toward either kinetic or thermodynamic control. The choice of nucleophile, solvent, and temperature are your primary tools.[1][2]
Solution Workflow:
Caption: Decision workflow for optimizing regioselectivity.
Summary of Influencing Factors:
| Factor | To Favor C2-Substitution (Kinetic Product) | To Favor C4-Substitution (Thermodynamic Product) | Rationale |
| Temperature | Low (-20 °C to 25 °C) | High (e.g., Reflux) | Lower temperatures trap the faster-forming kinetic product; higher temperatures allow the reaction to equilibrate to the more stable thermodynamic product.[7] |
| Nucleophile | "Hard" nucleophiles (e.g., RO⁻, R₂N⁻) | "Soft" or bulky nucleophiles (e.g., RS⁻, bulky amines) | Hard nucleophiles react faster at the more electron-deficient C2 site. Bulky nucleophiles may favor the less sterically hindered C4 position.[1][2] |
| Solvent | Polar Aprotic (e.g., THF, Dioxane) | High-Boiling Polar Aprotic (e.g., DMSO, DMF) | Polar aprotic solvents are generally good for SNAr. High-boiling solvents are necessary to reach temperatures required for thermodynamic control.[1][8] |
| Reaction Time | Short (Monitor closely) | Long | Shorter times capture the kinetic product before it can equilibrate. Longer times are needed to ensure equilibrium is reached. |
Section 3: Frequently Asked Questions (FAQs)
Q3: How critical is the dryness of my solvent and inertness of the atmosphere?
A3: It is highly critical, especially when using strongly basic nucleophiles like alkoxides or amides. Water will protonate and deactivate these nucleophiles, leading to low or no conversion. Reactions employing bases like KOtBu or NaH should always be conducted in anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[5]
Q4: I am using an amine nucleophile and getting C4 selectivity, but the reaction is slow. Can I just heat it more?
A4: While increasing the temperature will increase the reaction rate, be cautious. Very high temperatures (>120-140 °C) in solvents like DMF or DMSO can lead to solvent decomposition or unwanted side reactions. A better approach might be to switch to a more polar solvent if possible, or to consider microwave-assisted synthesis, which can often accelerate reactions at lower bulk temperatures.
Q5: Is it possible for the initial product to rearrange?
A5: While a direct rearrangement of the final substituted product is unlikely under typical SNAr conditions, it's conceivable that under strongly basic, high-temperature conditions, the initial kinetic C2-adduct could revert to the Meisenheimer intermediate and then re-form as the more stable C4-product. This is the very essence of thermodynamic control: the reaction pathways are reversible, allowing the system to settle into its lowest energy state.[7]
Section 4: Validated Experimental Protocols
The following protocols are provided as validated starting points. Researchers should always perform reactions on a small scale first to optimize conditions for their specific nucleophile and substrate.
Protocol 1: Kinetically-Controlled C2-Selective Methoxylation
This protocol aims to displace the fluorine atom by taking advantage of the kinetically favored attack at the C2 position with a hard nucleophile at a controlled temperature.
Materials
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 2-Fluoro-4-chloropyridine | 131.54 | 1.0 | 1.0 |
| Sodium Methoxide (NaOMe) | 54.02 | 1.2 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 5 mL | - |
Procedure
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (5 mL).
-
Cool the solvent to 0 °C in an ice-water bath.
-
Carefully add sodium methoxide (1.2 mmol, 65 mg) to the cold solvent with stirring.
-
Once the NaOMe is dissolved or well-suspended, add 2-fluoro-4-chloropyridine (1.0 mmol, 132 mg) dropwise via syringe.
-
Maintain the reaction temperature at 0 °C and monitor the progress by TLC or LC-MS every 30 minutes.
-
Upon consumption of the starting material (typically 1-3 hours), quench the reaction by the slow addition of saturated aqueous ammonium chloride (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-chloro-2-methoxypyridine.
Protocol 2: Thermodynamically-Controlled C4-Selective Amination
This protocol is designed to displace the more labile chlorine atom by using a less basic nucleophile and thermal energy to ensure the reaction reaches thermodynamic equilibrium.
Materials
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 2-Fluoro-4-chloropyridine | 131.54 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.5 | 1.5 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | - | 4 mL | - |
Procedure
-
To a round-bottom flask, add 2-fluoro-4-chloropyridine (1.0 mmol, 132 mg), morpholine (1.5 mmol, 131 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add anhydrous DMSO (4 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 110 °C in an oil bath.
-
Stir the reaction vigorously and monitor its progress by TLC or LC-MS (typically 12-24 hours).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash thoroughly with brine (3 x 10 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-fluoro-4-(morpholino)pyridine.
References
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- BenchChem. (2025). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.
-
Hart, D. W., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
-
Umar, A. S., et al. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Characterization Guide: 4-Chloro-2-fluoropyridine-3-sulfonyl chloride
Executive Summary
4-Chloro-2-fluoropyridine-3-sulfonyl chloride (CAS: 34941-92-9 analog/derivative) is a high-value scaffold often employed in the synthesis of SHP2, KRAS, and other kinase inhibitors. However, its characterization is frequently mishandled due to the high electrophilicity of the sulfonyl chloride moiety.
The Core Challenge: This molecule is thermodynamically unstable in the presence of moisture and nucleophilic solvents (DMSO, MeOH). Standard "submit-and-forget" NMR workflows often result in spectra of the sulfonic acid hydrolysis product, leading to false purity failures or confusing structure-activity relationships (SAR).
This guide provides a comparative analysis of the Intact Electrophile (in CDCl₃) versus the Hydrolyzed Artifact (in wet DMSO-d₆) and establishes a derivatization protocol for absolute structural confirmation.
Structural Analysis & Theoretical NMR Logic
Before interpreting the data, we must establish the expected splitting patterns based on substituent effects.
-
Substituents:
-
Position 2: Fluorine (Strong EWG, coupling active).
-
Position 3: Sulfonyl Chloride (-SO₂Cl, Strong EWG).
-
Position 4: Chlorine (-Cl, EWG).
-
-
Active Protons:
-
H5: Position 5 (Beta to N, adjacent to Cl).
-
H6: Position 6 (Alpha to N).
-
Predicted Shift Logic (Based on Analog Data)
Using data from 4-chloropyridine-3-sulfonyl chloride and 2-fluoropyridine as reference standards:
-
H6 (Alpha-Proton): Typically
8.7–8.9 ppm in pyridine sulfonyl chlorides. The introduction of Fluorine at C2 (ortho to N) typically exerts a shielding effect on H6 (via mesomeric donation), likely shifting it upfield to 8.3 – 8.5 ppm . -
H5 (Beta-Proton): Typically
7.5–7.7 ppm.[4] The Fluorine at C2 (para to C5) has minimal magnetic influence. Expected range: 7.5 – 7.7 ppm .[5] -
Coupling (
):-
: Vicinal coupling (
) 5.0–6.0 Hz. -
: Fluorine at C2 may show long-range coupling to H6 (
), potentially splitting H6 into a doublet of doublets (dd).
-
: Vicinal coupling (
Comparative Data: Product vs. Degradant
The following table contrasts the correct spectral signature against the common degradation artifact observed in wet solvents.
Table 1: 1H NMR Chemical Shift Comparison
| Feature | Scenario A: Intact Product (Correct) | Scenario B: Hydrolyzed Artifact (Avoid) |
| Solvent | CDCl₃ (Dry, over sieves) | DMSO-d₆ (Standard/Wet) |
| Species | Sulfonyl Chloride (-SO₂Cl) | Sulfonic Acid (-SO₃H) / Pyridinium zwitterion |
| H6 Shift | ||
| H5 Shift | ||
| Peak Shape | Sharp, well-resolved hyperfine splitting. | Broadened due to H-bonding/exchange. |
| OH Proton | Absent. | Broad singlet >10 ppm (variable). |
| Interpretation | PASS: High purity electrophile. | FAIL: Hydrolysis has occurred. |
Technical Note: The hydrolysis of the sulfonyl chloride to sulfonic acid removes the highly electron-withdrawing Cl atom. While the SO₃H group is still withdrawing, the formation of zwitterionic species in DMSO often results in an upfield shift (shielding) of the ring protons compared to the sulfonyl chloride parent.
Experimental Protocols
Protocol A: Proper Sample Preparation (CDCl₃)
Use this for CoA generation and purity assessment.
-
Pre-drying: Ensure the NMR tube is oven-dried (120°C) for at least 1 hour.
-
Solvent: Use CDCl₃ stored over 4Å molecular sieves. Do not use TMS if it contains ethanol as a stabilizer (ethanol reacts with -SO₂Cl).
-
Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.
-
Acquisition: Run scan immediately. Do not let the sample sit overnight.
Protocol B: Derivatization Proof (Benzylamine Test)
Use this if the product purity is ambiguous or if peaks are broad. Sulfonyl chlorides are best characterized by converting them into stable sulfonamides.
-
Dissolve 20 mg of This compound in 1 mL dry CH₂Cl₂.
-
Add 1.1 equivalents of Benzylamine and 2.0 equivalents of Triethylamine .
-
Stir at RT for 10 minutes (reaction is usually instantaneous).
-
Evaporate solvent and redissolve in CDCl₃.
-
Target Signal: Look for the stable sulfonamide NH (broad triplet ~5-6 ppm) and the benzylic CH₂ (doublet ~4.2 ppm).
Visualizations
Diagram 1: Characterization Decision Logic
This workflow ensures you do not reject good batches based on bad NMR data.
Caption: Logical workflow for solvent selection. DMSO promotes hydrolysis, leading to false negatives. CDCl3 is required for the native species.
Diagram 2: Chemical Shift Prediction Map
Visualizing the substituent effects on the aromatic protons.
Caption: Substituent effect map. The 3-SO2Cl group pushes shifts downfield, while the 2-F group moderates the H6 shift via mesomeric donation.
References
-
Synthesis of Chloropyridine Sulfonyl Chlorides: European Patent EP1048654B1. Process for the preparation of chloropyridine sulfonyl chloride. (2003).
-
NMR Characteristics of Fluorinated Pyridines: ChemicalBook. 2-Fluoropyridine 1H NMR Spectrum & Coupling Constants.
-
Hydrolysis of Sulfonyl Chlorides: Organic Process Research & Development. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009).[5]
-
Analogous Characterization Data (4-Chloropyridine-3-sulfonyl chloride): Vertex AI / BenchChem Database. Synthesis and Characterization of Pyridine-3-sulfonyl Chlorides.
Sources
- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 2. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 3. EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]
- 4. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: LC-MS Characterization of 4-Chloro-2-fluoropyridine-3-sulfonyl chloride
Executive Summary
Analyzing 4-Chloro-2-fluoropyridine-3-sulfonyl chloride presents a classic "Heisenberg" analytical challenge: the molecule is a highly reactive electrophile designed to couple with nucleophiles, meaning it inherently degrades (hydrolyzes) during standard reversed-phase LC-MS workflows involving aqueous mobile phases.
This guide compares two distinct analytical strategies to characterize this building block:
-
Method A (Direct Analysis): Monitoring the hydrolyzed sulfonic acid metabolite.
-
Method B (Derivatization): Converting the unstable chloride to a stable sulfonamide using n-butylamine.
Recommendation: While Method A offers rapid qualitative confirmation, Method B is the required standard for quantitative purity assessment to distinguish active sulfonyl chloride from inactive sulfonic acid degradation products.
The Stability Challenge & Reaction Pathways
The core difficulty in analyzing this pyridine sulfonyl chloride is its susceptibility to nucleophilic attack by water (hydrolysis). In a typical LC-MS run with 0.1% Formic Acid/Water, the sulfonyl chloride moiety (
Mechanistic Visualization
The following diagram illustrates the divergent pathways that dictate the analytical strategy.
Figure 1: Analytical divergence. Direct analysis yields the hydrolysis product (Red), while derivatization "traps" the active species (Yellow).
Fragmentation Analysis (LC-MS/MS)
Understanding the fragmentation is critical for confirming the core pyridine structure. The presence of Chlorine (Cl) and Fluorine (F) provides unique mass spectral signatures.
Isotopic Pattern Recognition
Before MS/MS, the MS1 spectrum provides immediate confirmation via the Chlorine Isotope pattern.
-
Parent (Sulfonyl Chloride): Contains two Chlorines (one on ring, one in
). Pattern: 9:6:1 ( , , ). -
Hydrolysis/Derivatized Product: Contains only one Chlorine (on ring). Pattern: 3:1 (
, ).
Fragmentation Pathways (ESI+)
The fragmentation is dominated by the stability of the pyridine ring and the lability of the sulfonyl group.
Primary Transition (Sulfonamide Derivative):
The most diagnostic transition for sulfonamides is the neutral loss of sulfur dioxide (
-
Precursor Ion:
(Protonation on Pyridine Nitrogen). -
Primary Fragment:
. A rearrangement occurs where the amine group migrates to the aromatic ring (ipso-substitution) followed by extrusion. -
Secondary Fragment: Loss of the alkyl chain (from butylamine) or loss of Cl/F.
Figure 2: Predicted ESI+ fragmentation pathway for the butylamine derivative, showing the characteristic loss of sulfur dioxide.
Comparative Methodology
Method A: Direct Analysis (Hydrolysis Monitor)
-
Objective: Quick confirmation of the "skeleton" structure.
-
Principle: Intentionally allow the sample to hydrolyze in the mobile phase to detect the sulfonic acid.
-
Limitations: Cannot distinguish between "active" sulfonyl chloride and "degraded" sulfonic acid in the original bottle.
Protocol:
-
Dissolve 1 mg sample in 1 mL 50:50 Acetonitrile:Water.
-
Vortex for 60 seconds (ensures complete hydrolysis).
-
Inject onto C18 column (Gradient: 5-95% ACN in 0.1% Formic Acid).
-
Monitor ESI Negative Mode (Sulfonic acids ionize best in ESI-).
-
Target Mass:
of the sulfonic acid.
Method B: Derivatization (Quantitative Purity)
-
Objective: Quantify the active electrophile content.
-
Principle: React sample with excess amine. Only the active sulfonyl chloride reacts; the sulfonic acid impurity does not react.
-
Validation: The ratio of Sulfonamide (Active) to Sulfonic Acid (Impurity) represents the true purity.
Protocol:
-
Reagent Prep: Prepare 0.5 M n-Butylamine in Dichloromethane (DCM).
-
Reaction: Add 5 mg sample to 1 mL of Reagent Prep.
-
Incubation: Vortex 30s, let sit at RT for 5 mins.
-
Quench: Dilute 100x into Acetonitrile.
-
Analysis: Inject onto C18 column (ESI Positive Mode).
-
Target Mass:
of the butyl-sulfonamide.
Performance Comparison
The following table contrasts the two approaches based on experimental utility.
| Feature | Method A: Direct Hydrolysis | Method B: Amine Derivatization |
| Analyte Detected | Pyridine-3-sulfonic acid | N-butyl-pyridine-3-sulfonamide |
| Ionization Mode | ESI Negative (preferred) | ESI Positive (High Sensitivity) |
| Sample Prep Time | < 2 mins | 10-15 mins |
| Stability on Autosampler | High (Endpoint reached) | High (Stable derivative) |
| Scientific Value | Low: Confirms identity only. | High: Confirms identity AND active purity. |
| Key Interference | Inorganic sulfates | Excess derivatizing agent (elutes early) |
References
-
Regueiro, J., et al. (2015).[1] Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns. Rapid Communications in Mass Spectrometry. Link
-
BenchChem Technical Guides. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides. Link
-
Hofmanova, T., et al. (2026).[2] Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Analytical and Bioanalytical Chemistry. Link
-
NIST Chemistry WebBook. Mass Spectra of Pyridine Derivatives. Link
Sources
A Senior Application Scientist's Guide to FTIR Spectral Analysis of Pyridine Sulfonyl Chloride
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of reactive intermediates is paramount. Pyridine sulfonyl chlorides are a cornerstone class of reagents, pivotal in the synthesis of sulfonamides and other pharmacologically active molecules. Their inherent reactivity, particularly their sensitivity to moisture, presents unique analytical challenges. Among the arsenal of characterization techniques, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of the key functional groups and assessing sample integrity.
This guide provides an in-depth analysis of the FTIR spectrum of pyridine sulfonyl chloride, moving beyond a simple peak table to explain the vibrational logic behind the spectrum. We will compare its spectral features to relevant chemical analogs, provide a field-proven experimental protocol, and offer insights to ensure the acquisition of high-quality, reproducible data.
The Vibrational Fingerprint: Deconstructing the Spectrum
An FTIR spectrum is a unique molecular fingerprint, revealing the vibrational modes of the chemical bonds within a molecule.[1] For a molecule like pyridine-3-sulfonyl chloride, the spectrum is a composite of the vibrations from the pyridine ring and the sulfonyl chloride (-SO₂Cl) functional group. Understanding the characteristic absorptions of each component is the key to accurate interpretation.
The sulfonyl chloride group is the most prominent feature in the mid-IR region, characterized by two exceptionally strong and sharp absorption bands corresponding to the stretching of the two sulfur-oxygen double bonds (S=O).
-
Asymmetric S=O Stretch: This high-frequency, strong absorption typically appears in the 1410-1370 cm⁻¹ range.[2][3] This band is often one of the most intense in the entire spectrum.
-
Symmetric S=O Stretch: A second, equally strong band is observed at a lower frequency, generally between 1204-1166 cm⁻¹ .[2][3]
The presence of these two distinct, intense bands is a highly reliable indicator of the -SO₂ group. The S-Cl bond also has a stretching vibration, but it occurs at a much lower frequency, typically in the far-IR region around 300-400 cm⁻¹, which is outside the range of standard mid-IR spectrometers.[4]
The pyridine ring, an aromatic heterocycle, gives rise to a series of characteristic, though less intense, absorptions.
-
Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic ring results in weak to medium bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[5]
-
Ring C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring produce a series of medium-to-sharp bands in the 1600-1400 cm⁻¹ region.[6][7] These are often referred to as "ring modes."
-
C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the ring C-H bonds are highly sensitive to the substitution pattern on the ring. These strong absorptions in the 900-650 cm⁻¹ region of the fingerprint domain can help confirm the isomer of the pyridine sulfonyl chloride.
The molecular structure of pyridine-3-sulfonyl chloride, highlighting its key functional groups, is shown below.
Caption: Molecular structure of Pyridine-3-sulfonyl Chloride.
Comparative Spectral Analysis
To truly appreciate the unique spectral features of pyridine-3-sulfonyl chloride, it is instructive to compare its key absorptions with those of related molecules. This comparison highlights how changes in the molecular structure—specifically the aromatic ring and the nature of the sulfonyl group—influence the vibrational frequencies.
| Compound | Aromatic/Alkyl C-H Stretch (cm⁻¹) | Ring/Alkane Modes (cm⁻¹) | Asymmetric S=O Stretch (cm⁻¹) | Symmetric S=O Stretch (cm⁻¹) | Other Key Features (cm⁻¹) |
| Pyridine-3-sulfonyl chloride | ~3050 | ~1580, 1470, 1420 | ~1380 (strong, sharp) | ~1180 (strong, sharp) | C-H out-of-plane bends (900-700) |
| Benzenesulfonyl chloride | ~3070 | ~1585, 1475, 1445 | ~1375 (strong, sharp) | ~1175 (strong, sharp) | C-H out-of-plane bends (750-700) |
| Butane-1-sulfonyl chloride | 2960-2850 (strong) | 1465 (-CH₂- bend) | ~1370 (strong, sharp)[2] | ~1166 (strong, sharp)[2] | Absence of aromatic bands >3000 |
| Pyridine-3-sulfonic acid | ~3080 | ~1590, 1480 | N/A (as -SO₂Cl) | N/A (as -SO₂Cl) | Broad O-H stretch (3000-2500), S-O stretch (~1035)[6] |
Key Insights from Comparison:
-
The S=O stretching frequencies are remarkably consistent across different sulfonyl chlorides, making them a reliable diagnostic tool for the functional group itself.[2][3]
-
The primary differentiator between aromatic and aliphatic sulfonyl chlorides lies in the C-H stretching region: aromatic compounds show peaks >3000 cm⁻¹, while alkanes show strong peaks <3000 cm⁻¹.
-
Replacing the chlorine atom with a hydroxyl group (as in sulfonic acid) completely changes the spectrum, removing the characteristic S=O double stretches and introducing a very broad O-H stretch and S-O single bond absorptions.[6]
A Validated Protocol for High-Quality FTIR Data Acquisition
The following protocol is designed to be self-validating, with checkpoints to ensure data integrity. From a field perspective, the most critical factor for sulfonyl chlorides is the rigorous exclusion of moisture, as they readily hydrolyze to the corresponding sulfonic acid, which would be immediately apparent in the spectrum (disappearance of S=O stretches, appearance of a broad O-H band).
Caption: Standard workflow for FTIR analysis of solid sulfonyl chlorides.
Objective: To obtain a clean, high-resolution FTIR transmission spectrum of solid pyridine sulfonyl chloride.
Materials:
-
Pyridine sulfonyl chloride sample
-
Spectroscopic grade Potassium Bromide (KBr), oven-dried at >100°C for at least 4 hours and stored in a desiccator.
-
Agate mortar and pestle
-
KBr pellet press kit
-
FTIR Spectrometer
Procedure:
-
Environment Control: Perform all sample manipulations in a low-humidity environment, such as a nitrogen-purged glove box or on a bench with a dry air stream. This is the single most critical step to prevent hydrolysis.
-
Sample Preparation (KBr Pellet):
-
Place approximately 150-200 mg of dry KBr powder into an agate mortar.[3][8]
-
Add 1-2 mg of the pyridine sulfonyl chloride sample. The optimal sample concentration is ~0.5-1.0% by weight.[9]
-
Grind the mixture gently but thoroughly for 2-3 minutes until a fine, homogeneous powder is obtained. Proper grinding is essential to reduce light scattering and produce a quality spectrum.[9]
-
Transfer the powder to the KBr pellet die, assemble the press, and apply vacuum to remove trapped air.
-
Apply pressure (typically 8-10 tons) for approximately 2 minutes.
-
-
Quality Check: Carefully remove the die and extract the pellet. A good pellet will be thin and transparent or translucent. (Self-Validation Check): If the pellet is opaque or cloudy, it indicates insufficient grinding or the presence of moisture. This will cause a sloping baseline and poor peak definition. The process should be repeated.
-
Background Collection: Ensure the sample compartment of the FTIR is empty. Collect a background spectrum. This scan measures the instrument's response and the atmospheric components (H₂O, CO₂), which will be subtracted from the sample spectrum.[10]
-
Sample Analysis:
-
Data Processing: Use the spectrometer software to perform automatic atmospheric subtraction to remove any residual water vapor and CO₂ peaks. Apply a baseline correction if necessary.
-
Interpretation: Analyze the processed spectrum, identifying the key bands as detailed in Section 1 and comparing them to the values in Section 2. The primary peaks to confirm identity are the strong S=O stretches at ~1380 cm⁻¹ and ~1180 cm⁻¹.
Alternative Technique: Attenuated Total Reflectance (ATR) For rapid analysis with minimal sample preparation, ATR-FTIR is an excellent alternative.[3][11] A small amount of the solid powder is simply placed on the ATR crystal (typically diamond or germanium) and pressure is applied to ensure good contact.[11] This method is less sensitive to sample thickness but requires meticulous cleaning of the crystal between samples. It is crucial to use a dry sample, as surface moisture will still be detected.
By following this structured approach—understanding the fundamental vibrations, comparing against known standards, and adhering to a rigorous experimental protocol—researchers can confidently use FTIR spectroscopy to verify the identity and quality of pyridine sulfonyl chloride, ensuring the integrity of their subsequent synthetic endeavors.
References
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1194. [Link]
-
Semantic Scholar. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved February 21, 2026, from [Link]
-
Varghese, B., et al. (2009). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 21(4), 2627-2634. [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 21, 2026, from [Link]
-
Saravanan, S.P., Sankar, A., & Parimala, K. (2017). Vibrational Spectral Characterization of 2-(Methylamino) Pyridine by Hybrid Functional Theory Calculations. International Journal of Science and Research Methodology, 7(3), 74-82. [Link]
-
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AIP Publishing. (1955). The Vibrational Spectra of Pyridine and Pyridine‐d5. The Journal of Chemical Physics, 23(10), 1966. [Link]
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IOSR Journal of Applied Physics. (n.d.). FTIR and Raman Vibrational Investigations on the Complex of Pyridine with Tartaric Acid. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-fluoropyridine-3-sulfonyl chloride
As researchers and drug development professionals, our work inherently involves handling reactive and potentially hazardous materials. A deep, practical understanding of the necessary safety protocols is not just a matter of compliance, but a foundational pillar of scientific integrity and personal safety. This guide provides essential, field-proven information for the safe handling of 4-Chloro-2-fluoropyridine-3-sulfonyl chloride, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to work safely and effectively, ensuring that your focus remains on innovation and discovery.
Immediate Safety Briefing: The Critical Hazards
This compound is a reactive chemical that demands respect. Its hazard profile is driven by the sulfonyl chloride functional group and the substituted pyridine ring. Based on data for analogous compounds like 4-chloropyridine-3-sulfonyl chloride and pyridine-3-sulfonyl chloride, this substance should be treated as corrosive, water-reactive, and an irritant .[1][2]
Primary risks include:
-
Severe Skin Burns and Eye Damage: Direct contact can cause immediate and severe tissue damage.[2]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][3]
-
Water Reactivity: Like other sulfonyl chlorides, it can react with moisture (including humidity in the air) to release corrosive hydrogen chloride (HCl) gas.[4][5]
All handling procedures must be designed to mitigate these primary risks through engineering controls and appropriate PPE.
The "Why": Understanding the Hazard Profile
The necessity for stringent PPE protocols stems from the compound's chemical reactivity.
-
The Sulfonyl Chloride Group (-SO₂Cl): This functional group is highly electrophilic and susceptible to nucleophilic attack. Its reaction with water is a key concern, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. This reaction is often exothermic and the resulting HCl is a corrosive gas.[4][6] This reactivity is the primary reason the compound is classified as corrosive and moisture-sensitive.
-
The Pyridine Ring: Pyridine and its derivatives can cause local irritation to the skin and eyes.[7][8] Absorption through the skin is a potential route of exposure, which can lead to systemic effects similar to inhalation.[7]
Therefore, your PPE strategy must create a complete barrier against skin and eye contact, inhalation, and exposure to its reactive byproducts.
Core Directive: Mandatory PPE Ensemble
Working with this compound requires a multi-layered approach to PPE. The following table outlines the minimum required PPE for various laboratory operations.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Pre-weighing/Aliquotting (Solid) | Tightly fitting safety goggles with side-shields.[9] A face shield is required if there is a risk of splashing.[10][11] | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.[12][13] | Flame-retardant lab coat, fully buttoned. | Required if not handled in a fume hood. Use a NIOSH-approved respirator with cartridges for acid gases and organic vapors (OV/AG).[3] |
| In-Solution Handling (e.g., reaction setup, workup) | Chemical splash goggles and a face shield.[10][11] | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Regularly inspect for damage.[10] | Chemical-resistant apron over a flame-retardant lab coat.[12] | All operations must be conducted in a certified chemical fume hood.[11][14] |
| Spill Cleanup | Full face shield over chemical splash goggles.[10] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant suit or apron and boots.[13] | A full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is necessary.[9] |
Operational Plan: Step-by-Step Safety Protocols
Adherence to a strict, logical workflow is critical for safety. This includes the correct procedure for putting on (donning) and taking off (doffing) your PPE to avoid cross-contamination.
Donning PPE: A Deliberate Sequence
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron over the coat.
-
Respiratory Protection (if needed): If working outside a fume hood, perform a fit check on your respirator.
-
Eye and Face Protection: Put on your safety goggles. If a splash risk exists, add a face shield.
-
Gloves: Don your first pair of gloves. If double-gloving, put the second pair on over the first, ensuring the cuff of the outer glove goes over the sleeve of your lab coat.
Handling the Chemical: Best Practices
-
Engineering Controls First: Always handle this compound in a properly functioning chemical fume hood to control vapor and dust exposure.[11][14]
-
Prevent Moisture Contact: Use dry glassware and handle under an inert atmosphere (e.g., nitrogen or argon) if the procedure is sensitive to moisture. Store the chemical in a tightly sealed container in a dry, cool, and well-ventilated place.[9]
-
Controlled Additions: When conducting reactions, add reagents slowly, especially if the reaction is exothermic.[11][14]
Doffing PPE: Avoiding Contamination
-
Outer Gloves: Remove the outer pair of gloves first, peeling them off without touching the outside surface with your bare skin.
-
Face Shield/Apron: Remove the face shield and/or apron.
-
Goggles: Remove your safety goggles.
-
Lab Coat: Remove your lab coat, turning it inside out as you remove it.
-
Inner Gloves: Finally, remove your inner gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after all PPE has been removed.
Emergency Protocols: A Self-Validating System
In the event of an emergency, a clear and logical response is crucial. The following workflow outlines the immediate steps to take in case of accidental exposure or spill.
Caption: Emergency response workflow for personal exposure or chemical spill.
Disposal Plan: Responsible Stewardship
All waste generated from handling this compound is considered hazardous waste.
-
Chemical Waste: Unused or waste product must be placed in a clearly labeled, sealed container. Do not mix with other waste streams.
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected in a designated hazardous waste container.[3]
-
Disposal Vendor: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3][15]
By adhering to these rigorous safety and handling protocols, you build a foundation of trust in your experimental work, ensuring both the integrity of your results and the well-being of yourself and your colleagues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
